

In-Depth Technical Guide to 3-Bromo-5-(dimethoxymethyl)pyridine

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Compound of Interest

Compound Name: 3-Bromo-5-(dimethoxymethyl)pyridine

Cat. No.: B175818

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CAS Number: 163163-79-9

This technical guide provides a comprehensive overview of **3-Bromo-5-(dimethoxymethyl)pyridine**, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications, adhering to stringent data presentation and visualization standards.

Chemical and Physical Properties

3-Bromo-5-(dimethoxymethyl)pyridine is a halogenated pyridine derivative. The presence of the bromine atom and the dimethoxymethyl group makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] The pyridine ring is a common scaffold in many biologically active compounds.^[2]

Table 1: Physicochemical Properties of **3-Bromo-5-(dimethoxymethyl)pyridine**

Property	Value	Source
CAS Number	163163-79-9	[3][4]
Molecular Formula	C ₈ H ₁₀ BrNO ₂	N/A
Molecular Weight	232.07 g/mol	N/A
Appearance	Not specified in literature	N/A
Solubility	Not specified in literature	N/A
Boiling Point	Not specified in literature	N/A
Melting Point	Not specified in literature	N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-5-(dimethoxymethyl)pyridine** is not readily available in the searched literature, a plausible synthetic pathway can be inferred from the synthesis of analogous compounds. A common strategy for the synthesis of substituted pyridines involves the modification of a pre-existing pyridine ring.

A likely precursor for **3-Bromo-5-(dimethoxymethyl)pyridine** is 3-bromo-5-formylpyridine. The formyl group can be converted to a dimethoxymethyl acetal through a standard acid-catalyzed reaction with methanol. The synthesis of 3-bromo-5-formylpyridine itself can be achieved from a suitable starting material like 3,5-dibromopyridine.

A general two-step synthetic approach is proposed below:

Step 1: Formylation of a Bromopyridine Derivative

The introduction of a formyl group at the 5-position of a 3-bromopyridine derivative is a key step. One possible method involves a Grignard reaction with a suitable formylating agent. For instance, the preparation of 2-bromo-5-formylpyridine has been described via a Grignard reaction of 2,5-dibromopyridine with a Grignard reagent, followed by the addition of N,N-dimethylformamide (DMF).[5] A similar approach could be adapted for the 3-bromo isomer.

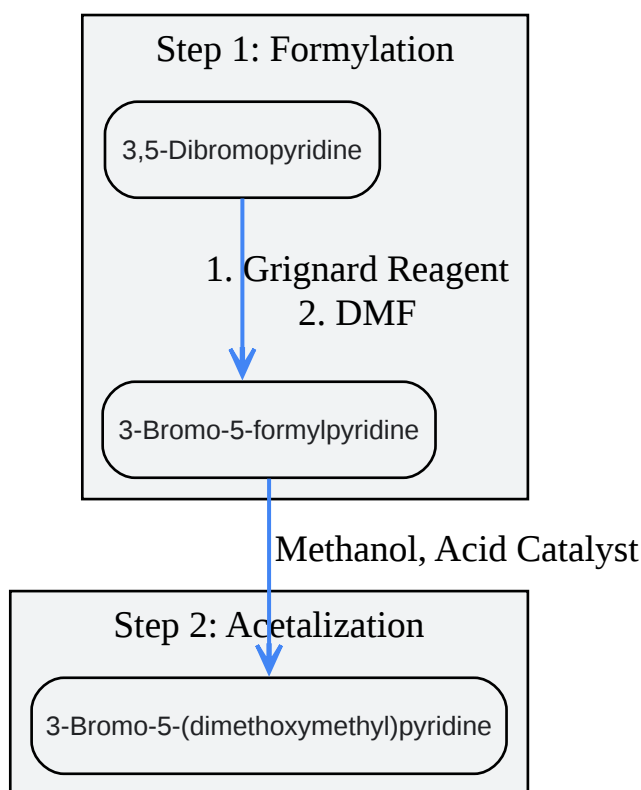
Step 2: Acetalization of 3-Bromo-5-formylpyridine

The conversion of the aldehyde to the dimethoxymethyl acetal is a standard protection method in organic synthesis.

Experimental Protocol: General Procedure for Acetalization

- Materials: 3-bromo-5-formylpyridine, methanol, an acid catalyst (e.g., p-toluenesulfonic acid or dry HCl), and a suitable solvent (e.g., methanol or an inert solvent like dichloromethane).
- Procedure:
 - Dissolve 3-bromo-5-formylpyridine in an excess of dry methanol.
 - Add a catalytic amount of the acid catalyst.
 - Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
 - Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
 - Extract the product with a suitable organic solvent.
 - Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
 - Remove the solvent under reduced pressure to yield the crude product.
 - Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure **3-Bromo-5-(dimethoxymethyl)pyridine**.

Diagram 1: Proposed Synthetic Pathway



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A proposed two-step synthesis of **3-Bromo-5-(dimethoxymethyl)pyridine**.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for **3-Bromo-5-(dimethoxymethyl)pyridine** was found in the searched literature. However, based on the structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Signals
^1H NMR	- Signals for the three aromatic protons on the pyridine ring. - A singlet for the methine proton of the dimethoxymethyl group. - A singlet for the six protons of the two methoxy groups.
^{13}C NMR	- Signals for the five carbon atoms of the pyridine ring. - A signal for the methine carbon of the dimethoxymethyl group. - A signal for the two equivalent methoxy carbons.
Mass Spec.	- A molecular ion peak corresponding to the molecular weight (232.07 g/mol), showing a characteristic isotopic pattern for a compound containing one bromine atom (^{19}Br and ^{81}Br in approximately a 1:1 ratio).
IR Spec.	- Aromatic C-H stretching vibrations. - C-N stretching vibrations of the pyridine ring. - C-O stretching vibrations of the acetal group. - C-Br stretching vibration.

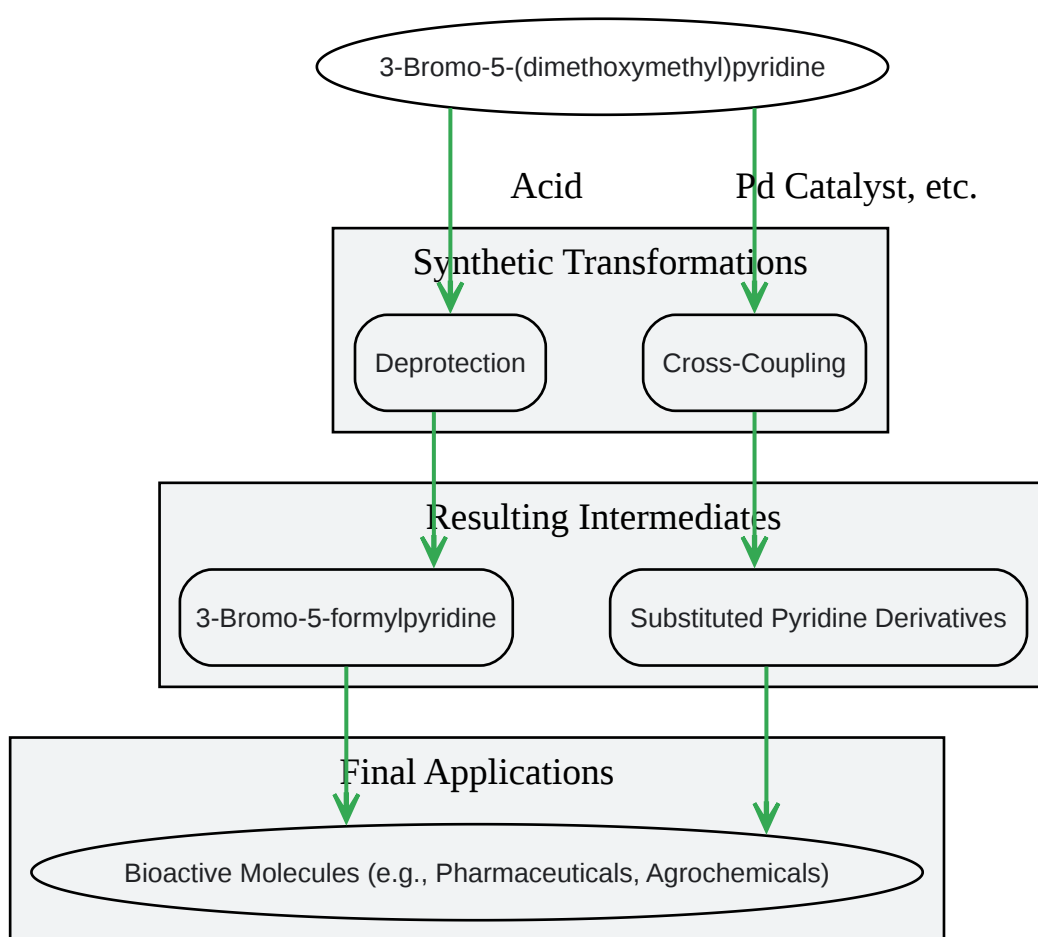
Applications in Research and Drug Development

Brominated pyridines are valuable intermediates in medicinal chemistry due to their ability to participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups.[6] The dimethoxymethyl group serves as a protected form of an aldehyde, which can be deprotected under acidic conditions to reveal the reactive formyl group for further synthetic transformations.

This compound can be a key building block for the synthesis of more complex molecules with potential biological activity. The pyridine scaffold is present in numerous FDA-approved drugs. [2] The bromo-substituent provides a handle for creating carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in the design and synthesis of new drug candidates. While specific applications for **3-Bromo-5-(dimethoxymethyl)pyridine** are not documented in the available literature, its structural features suggest its utility in the following areas:

- **Lead Optimization:** As a versatile intermediate, it can be used to generate a library of compounds for structure-activity relationship (SAR) studies.
- **Synthesis of Heterocyclic Compounds:** It can serve as a starting material for the synthesis of fused heterocyclic systems containing a pyridine ring.
- **Agrochemical Research:** Pyridine derivatives are also prevalent in agrochemicals, and this compound could be used in the development of new pesticides and herbicides.^[1]

Diagram 2: Potential Synthetic Utility



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Potential synthetic routes utilizing **3-Bromo-5-(dimethoxymethyl)pyridine**.

Conclusion

3-Bromo-5-(dimethoxymethyl)pyridine is a chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. While detailed experimental and analytical data for this specific compound are sparse in the public domain, its synthesis can be reasonably proposed based on established chemical transformations. Its value lies in the combination of a reactive bromine atom, suitable for cross-coupling reactions, and a protected aldehyde function, which allows for sequential and controlled synthetic manipulations. Further research and publication of its specific synthesis and properties would be highly beneficial to the scientific community.

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